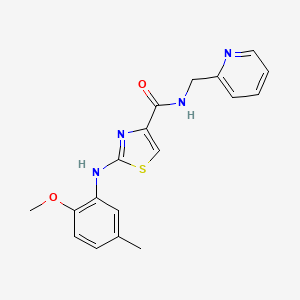
2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a methoxy-substituted phenyl group, and a pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- Human cervical carcinoma (HeLa)
- Human breast cancer (MCF-7)
- Human lung adenocarcinoma (A549)
Table 1: Cytotoxicity Data
The IC50 values indicate that this compound has potent activity against these cancer cell lines, with lower values suggesting higher potency.
Neuroprotective Effects
In addition to anticancer properties, the compound has shown potential neuroprotective effects. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells.
Mechanism of Action :
- Antioxidant Activity : The compound reduces reactive oxygen species (ROS) levels.
- Neuroinflammation Reduction : It inhibits pro-inflammatory cytokines, which are often elevated in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and phenyl rings significantly influence biological activity.
- Key Findings :
- The presence of the methoxy group at position 2 on the phenyl ring enhances lipophilicity, improving cellular uptake.
- Substitution patterns on the thiazole ring affect binding affinity to target proteins involved in cancer progression.
Table 2: SAR Analysis
| Substituent Position | Substituent Type | Activity Impact |
|---|---|---|
| 2 | Methoxy | Increases activity |
| 4 | Dimethyl | Decreases activity |
| Thiazole Ring | N-substituents | Essential for potency |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on HeLa Cells : Treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
- Neuroprotective Model : In an animal model of oxidative stress-induced neurotoxicity, administration of the compound led to improved cognitive function and reduced neuronal death.
特性
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-6-7-16(24-2)14(9-12)21-18-22-15(11-25-18)17(23)20-10-13-5-3-4-8-19-13/h3-9,11H,10H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWRNYAZMOMDEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














